molecular formula C13H16N2O3 B14062835 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine

Katalognummer: B14062835
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: RQQFYYNQHFAYJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine is an organic compound that belongs to the class of piperazines. It features a benzodioxin ring fused to a piperazine moiety, making it a compound of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Analyse Chemischer Reaktionen

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or sulfonyl chlorides, leading to the formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine can be compared with other similar compounds, such as:

    1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the piperazine moiety, making it less versatile in terms of chemical reactivity and biological activity.

    1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine: This compound has a sulfonyl group instead of a carbonyl group, which can significantly alter its chemical properties and biological activities.

Eigenschaften

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

2,3-dihydro-1,4-benzodioxin-6-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C13H16N2O3/c16-13(15-5-3-14-4-6-15)10-1-2-11-12(9-10)18-8-7-17-11/h1-2,9,14H,3-8H2

InChI-Schlüssel

RQQFYYNQHFAYJW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.